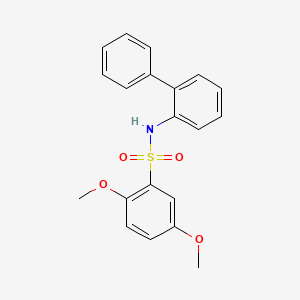![molecular formula C20H17ClN2O4S B7627695 (E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)
(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide involves the inhibition of certain enzymes, such as carbonic anhydrases. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of (E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect the pH of various bodily fluids. Additionally, inhibition of certain carbonic anhydrases has been shown to have antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide in lab experiments is its ability to selectively inhibit certain enzymes. This can allow researchers to study the specific effects of inhibiting these enzymes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential use as a tool in chemical biology research. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of (E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide involves several steps. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with furfural in the presence of a base to form 4-(furan-2-ylmethyl)benzaldehyde. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to form the corresponding sulfonamide intermediate. Finally, this intermediate is reacted with propargylamine in the presence of a catalyst to form (E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide.
Applications De Recherche Scientifique
(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide has been studied for its potential applications in medicinal chemistry. It has been shown to inhibit certain enzymes, such as carbonic anhydrases, making it a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, this compound has been studied for its potential use as a tool in chemical biology research.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-16-6-3-15(4-7-16)5-12-20(24)23-17-8-10-19(11-9-17)28(25,26)22-14-18-2-1-13-27-18/h1-13,22H,14H2,(H,23,24)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBVLWXVQVDVGQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)


![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)

![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)